molecular formula C6H7N3O3 B13796928 1-(5-methyl-2-nitro-1H-imidazol-4-yl)ethanone

1-(5-methyl-2-nitro-1H-imidazol-4-yl)ethanone

Cat. No.: B13796928
M. Wt: 169.14 g/mol
InChI Key: GHUALMJETKJFFF-UHFFFAOYSA-N
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Description

1-(5-methyl-2-nitro-1H-imidazol-4-yl)ethanone is a compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by a nitro group at the 2-position and a methyl group at the 5-position of the imidazole ring, with an ethanone group attached to the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyl-2-nitro-1H-imidazol-4-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-nitroimidazole with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-2-nitro-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The ethanone group can participate in condensation reactions with amines to form imines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines.

    Condensation: Primary amines under acidic or basic conditions.

Major Products Formed

    Reduction: Formation of 1-(5-methyl-2-amino-1H-imidazol-4-yl)ethanone.

    Substitution: Formation of various substituted imidazole derivatives.

    Condensation: Formation of imine derivatives.

Scientific Research Applications

1-(5-methyl-2-nitro-1H-imidazol-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Used in the synthesis of dyes and other functional materials.

Mechanism of Action

The mechanism of action of 1-(5-methyl-2-nitro-1H-imidazol-4-yl)ethanone involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes involved in microbial metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
  • 2-(5-Nitro-1H-imidazol-1-yl)ethanol

Uniqueness

1-(5-methyl-2-nitro-1H-imidazol-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

1-(5-methyl-2-nitro-1H-imidazol-4-yl)ethanone

InChI

InChI=1S/C6H7N3O3/c1-3-5(4(2)10)8-6(7-3)9(11)12/h1-2H3,(H,7,8)

InChI Key

GHUALMJETKJFFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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